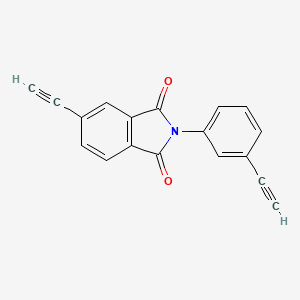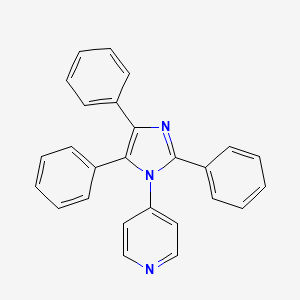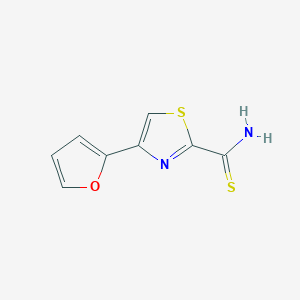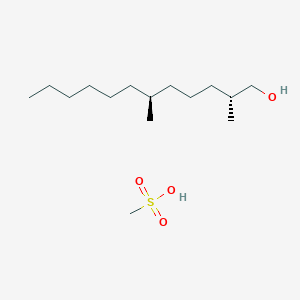
5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of ethynyl groups attached to both the isoindole and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of Ethynyl Groups: The ethynyl groups can be introduced via Sonogashira coupling reactions. This involves the reaction of the isoindole derivative with ethynyl halides in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of ethyl-substituted isoindole derivatives.
Substitution: Formation of amino or thio-substituted isoindole derivatives.
科学的研究の応用
5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl groups can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity. In materials science, the compound’s electronic properties can influence its behavior in electronic devices.
類似化合物との比較
Similar Compounds
- 5-Ethynyl-2-methoxypyridine
- 5-Ethynyl-2,3-dimethylthiophene
- 5-Ethynyl-2-thiazolyl derivatives
Uniqueness
5-Ethynyl-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of multiple ethynyl groups, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
917511-30-9 |
|---|---|
分子式 |
C18H9NO2 |
分子量 |
271.3 g/mol |
IUPAC名 |
5-ethynyl-2-(3-ethynylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H9NO2/c1-3-12-6-5-7-14(10-12)19-17(20)15-9-8-13(4-2)11-16(15)18(19)21/h1-2,5-11H |
InChIキー |
QUCCCKOVHKZBIA-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)
![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)

![N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12608212.png)

![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-](/img/structure/B12608230.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-bromo-2-hydroxybenzamide](/img/structure/B12608233.png)
![2-[(tert-Butylperoxy)methyl]thiirane](/img/structure/B12608247.png)

![4-Ethyl-N-[1-(5-fluoro-2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12608254.png)
